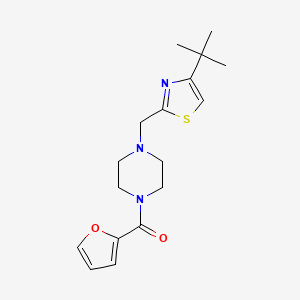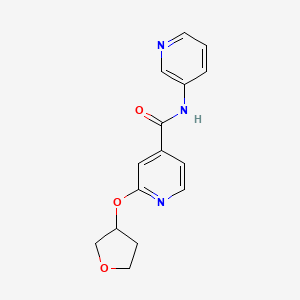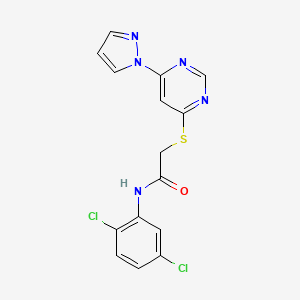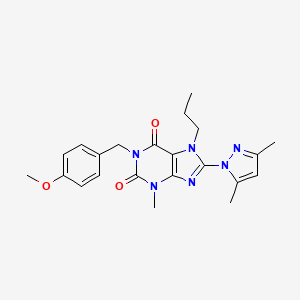
Cycloalliin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloalliin Hydrochloride Monohydrate is a standard used for food analysis . It is a white crystalline powder with a molecular formula of C6H11NO3S・HCl・H2O and a molecular weight of 231.70 .
Synthesis Analysis
The synthesis of cycloalliin is usually achieved during the storage of raw garlic at high temperatures . During this process, its cycloalliin content increases .
Molecular Structure Analysis
The molecular formula of Cycloalliin Hydrochloride Monohydrate is C6H11NO3S・HCl・H2O . The molecular weight is 231.70 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.
Physical And Chemical Properties Analysis
Cycloalliin Hydrochloride Monohydrate appears as a white crystalline powder . It is used as a standard for food analysis . The compound should be stored at 2-10 degrees Celsius .
Aplicaciones Científicas De Investigación
Antioxidant Properties
Cycloalliin hydrochloride, a sulfur-containing compound found in garlic, exhibits potent antioxidant activity. It scavenges free radicals, reducing oxidative stress and potentially preventing cellular damage. Researchers have investigated its role in mitigating oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions .
Metabolic Health
Garlic compounds, including cycloalliin, influence lipid metabolism and glucose regulation. They may help manage diabetes, improve insulin sensitivity, and maintain healthy lipid profiles.
Fujikawa, M., Oshima, H., Matsuoka, H., & Tamura, H. (2021). Metabolomic analysis of garlic varieties revealed high cycloalliin content in fresh and black Kinkyou bulbs. Food Science and Technology Research, 27(4), 657–670. Read more
Mecanismo De Acción
Target of Action
Cycloalliin hydrochloride is a sulfur-containing imino acid found in garlic and onion .
Mode of Action
It’s known that cycloalliin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . It also significantly reduces α-melanocyte-stimulating hormone-induced melanin levels and both protein and mRNA levels of tyrosinase .
Biochemical Pathways
Cycloalliin significantly inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate-signaling pathway during melanogenesis . Consequently, mRNA and protein expression of tyrosinase is reduced significantly . This suggests that cycloalliin may affect the biochemical pathways involved in melanogenesis.
Pharmacokinetics
One study suggests that the oral absorption of cycloalliin is rapid with a tmax about 05 h, and the absolute bioavailability is about 10% . More research is needed to fully understand the ADME properties of cycloalliin hydrochloride and their impact on its bioavailability.
Result of Action
Cycloalliin hydrochloride has been shown to have several beneficial effects. It exhibits antioxidative, antithrombotic, hypolipidemic, hypoglycemic, antihypertensive, and anti-Alzheimer’s disease effects . Additionally, it has been shown to inhibit melanin biosynthesis in B16 mouse melanoma cells .
Action Environment
The action of cycloalliin hydrochloride can be influenced by environmental factors. For instance, the levels of cycloalliin and polyphenols in garlic increased under alkaline conditions . Furthermore, the storage condition of cycloalliin hydrochloride is recommended to be at 2-10 degrees Celsius , suggesting that temperature can influence its stability. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cycloalliin hydrochloride.
Propiedades
IUPAC Name |
5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAIFGSWCJGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)CC(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2822313.png)
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)

![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)


![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)